molecular formula C23H18N2O B11563548 N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide

Cat. No.: B11563548
M. Wt: 338.4 g/mol
InChI Key: IYQNOXRANJFNFW-BUVRLJJBSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from anthracene-9-carbaldehyde and 3-methylbenzohydrazide. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3-METHYLBENZOHYDRAZIDE is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in applications involving fluorescence and photochemistry .

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3-methylbenzamide

InChI

InChI=1S/C23H18N2O/c1-16-7-6-10-19(13-16)23(26)25-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H,25,26)/b24-15+

InChI Key

IYQNOXRANJFNFW-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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